N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide

Physicochemical profiling Drug-likeness ADME prediction

This N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide is a differentiated benzothiazole-amide scaffold for kinase and TRP channel screening. Its 6-yl substitution geometry (~41 Ų tPSA) and four-carbon butanamide linker confer distinct electronic character vs. 2-yl analogs. The isolated phenylthioether enables controlled oxidation to sulfoxide/sulfone for metabolic stability SAR. Predicted ROCK2 (p=15) and TRPA1 (p=18) engagement supports focused library inclusion. Procure for target-based screens or antifungal evaluation against Botrytis, Candida, and Aspergillus spp.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 952818-19-8
Cat. No. B2585383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide
CAS952818-19-8
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCCC(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C17H16N2OS2/c20-17(7-4-10-21-14-5-2-1-3-6-14)19-13-8-9-15-16(11-13)22-12-18-15/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,19,20)
InChIKeyYQYUVIODJVTSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide (CAS 952818-19-8): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(Benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide (CAS 952818-19-8, molecular formula C₁₇H₁₆N₂OS₂, molecular weight 328.45 g/mol) is a synthetic benzothiazole-amide derivative incorporating a phenylthioether-terminated butanamide linker at the 6-position of the benzothiazole ring . The compound possesses a computed logP of 4.292, topological polar surface area (tPSA) of 41 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds, placing it within drug-like physicochemical space [1]. At the time of this analysis, no experimentally determined biological activity data are curated in ChEMBL 20 for this specific compound [1]. The compound is commercially available for research use at ≥95% purity . Its structural features—a 6-yl amide linkage, a four-carbon flexible spacer, and a phenylthioether terminus—distinguish it from simpler benzothiazole derivatives that lack the extended linker or bear substituents at alternative ring positions.

Why N-(Benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide Cannot Be Casually Replaced by In-Class Benzothiazole Analogs


Benzothiazole derivatives exhibit a well-documented sensitivity of biological activity to both substitution position and linker identity. Position-6 amide substitution confers distinct electronic character and metabolic stability profiles compared to position-2 substitution, as demonstrated in benzothiazole azo dyes where benzothiazol-2-yl systems display first hyperpolarizabilities (β = 460–660 × 10⁻³⁰ esu) substantially larger than benzothiazol-6-yl analogs (β = 360–485 × 10⁻³⁰ esu), reflecting fundamentally different electron distribution [1]. In medicinal chemistry contexts, benzothiazole amide series at position 6 have been optimized as TRPV1 antagonists with specific metabolic blocking strategies to enhance oral bioavailability [2], while 6-amidoxime benzothiazoles demonstrate metabolic stability advantages over their 2-substituted counterparts [3]. The four-carbon butanamide linker in the target compound provides conformational flexibility and a specific spatial relationship between the benzothiazole core and the phenylthioether terminus that cannot be replicated by direct aryl-thioether attachment or by shorter-chain analogs. Simple replacement with 2-(phenylthio)benzothiazole (CAS 4276-60-2), for example, eliminates both the amide hydrogen bond donor/acceptor pharmacophore and the 6-position substitution geometry, resulting in a compound with markedly different target engagement potential—its only published quantitative activity is antifungal (IC₅₀ 0.75 μg/mL against Botrytis cinerea) [4], a profile unlikely to translate to the 6-yl-butanamide scaffold.

Quantitative Differentiation Evidence for N-(Benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide Against Closest Structural Analogs


Physicochemical Differentiation: logP/tPSA Balance versus 2-(Phenylthio)benzothiazole and 4-(Phenylthio)-N-(thiazol-2-yl)butanamide

The target compound's computed logP of 4.292 and tPSA of 41 Ų provide a quantitatively distinct physicochemical signature relative to its closest commercially available analogs. The simpler comparator 2-(phenylthio)benzothiazole (C₁₃H₉NS₂, MW 243.35) lacks both the amide functionality and the butanamide linker, resulting in a lower tPSA (~12.9 Ų for the benzothiazole parent scaffold) and consequently higher membrane permeability but reduced hydrogen-bonding capacity [1]. The thiazole analog 4-(phenylthio)-N-(thiazol-2-yl)butanamide (CAS 879622-92-1, MW 278.4) retains the butanamide linker but replaces the benzothiazole with a monocyclic thiazole, reducing aromatic surface area and π-stacking potential. The target compound's five rotatable bonds confer greater conformational adaptability than the rigid 2-(phenylthio)benzothiazole scaffold, which has only two rotatable bonds [1]. These differences directly impact solubility, permeability, and protein-binding characteristics, making the compounds non-interchangeable in biological assays [2].

Physicochemical profiling Drug-likeness ADME prediction

Computationally Predicted Target Engagement Profile: SEA-Based Differentiation from 2-(Phenylthio)benzothiazole

The Similarity Ensemble Approach (SEA) applied via ZINC15, using ChEMBL 20 as the reference database, predicts that N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide may engage targets including ROCK2 (Rho-associated protein kinase 2, p-value 15), TRPA1 (Transient receptor potential cation channel subfamily A member 1, p-value 18), and ROCK1 (p-value 21) [1]. These predictions are driven by the combination of the benzothiazole core, the amide linker, and the phenylthioether moiety—a triplet not present in 2-(phenylthio)benzothiazole, whose only published activity is antifungal (Botrytis cinerea IC₅₀ = 0.75 μg/mL) [2]. While SEA predictions are computational and require experimental validation, they provide a hypothesis-driven basis for selecting this compound over simpler benzothiazole analogs when screening against kinase or ion channel targets. The predicted ROCK1/ROCK2 engagement is particularly notable given the established role of benzothiazole amides as kinase inhibitor scaffolds [3].

Target prediction Similarity Ensemble Approach Kinase inhibition Ion channel

Substitution Position Impact: 6-yl Amide Linkage Versus 2-yl Direct Attachment in Benzothiazole Bioactivity

The position of substitution on the benzothiazole ring system profoundly influences both electronic character and biological activity. Quantitative electronic structure comparisons reveal that benzothiazol-2-yl azo dyes exhibit first hyperpolarizabilities (β) of 460–660 × 10⁻³⁰ esu, whereas the corresponding benzothiazol-6-yl isomers show significantly lower values of 360–485 × 10⁻³⁰ esu—a difference of 22–27% reflecting distinct electron-withdrawing character at the two positions [1]. In pharmacological contexts, 6-substituted benzothiazole amides have demonstrated potent TRPV1 antagonism with specific metabolic blocking strategies applied at the 6-position to enhance oral bioavailability, while 6-amidoxime benzothiazoles exhibit superior metabolic stability in microsomal assays compared to 2-substituted variants [2][3]. The target compound's 6-yl amide connection places the electron-donating amide nitrogen in conjugation with the benzothiazole π-system, creating a different electronic environment than the 2-yl direct thioether linkage found in 2-(phenylthio)benzothiazole and the 2-yl amide in N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide (CAS 922994-17-0) .

Structure-activity relationship Benzothiazole substitution Metabolic stability Electronic effects

Phenylthioether Oxidation Handle: A Built-in Functionality for Prodrug or Metabolic Modulation Strategies Absent in Non-Thioether Analogs

The phenylthioether (–S–Ph) group in the target compound provides a chemically addressable oxidation handle that can be converted to the corresponding sulfoxide (–SO–Ph) or sulfone (–SO₂–Ph), enabling systematic modulation of polarity, hydrogen-bonding capacity, and metabolic stability . This functional group is absent in non-thioether benzothiazole analogs such as 2-(phenylthio)benzothiazole (where the sulfur is directly attached to the benzothiazole C2, creating a vinylogous thioether with different redox properties) and in benzothiazole amides lacking sulfur altogether [1]. Literature precedent demonstrates that oxidation of aryl sulfides to sulfoxides can alter anti-inflammatory activity by orders of magnitude—for example, o-(phenylthio)phenylacetic acid and its sulfoxide show markedly different activity profiles in adjuvant arthritis models [2]. The four-carbon spacer between the amide and the thioether in the target compound isolates the sulfur from the benzothiazole π-system, making its oxidation behavior predictable and independently tunable, unlike the conjugated 2-thioether system in 2-(phenylthio)benzothiazole where oxidation would disrupt aromatic conjugation [1].

Prodrug design Sulfide oxidation Sulfoxide/sulfone chemistry Metabolic switching

Commercially Available Purity Specification: ≥95% with Defined Procurement Parameters

The target compound is commercially available at a documented purity of ≥95% (Catalog CM930146) with a molecular weight of 328.45 g/mol, enabling procurement with defined quality parameters . In contrast, the closest structural analog N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide (CAS 922994-17-0), which differs by a chlorine substituent at position 6 and an amide linkage at position 2 rather than position 6, is primarily described in qualitative terms without a published minimum purity specification from the same vendor class . The defined purity of the target compound is critical for reproducible biochemical and cellular assay results, as impurities in benzothiazole synthesis—particularly unreacted 2-aminothiophenol or thioether oxidation byproducts—can confound biological readouts through metal chelation, redox cycling, or non-specific protein reactivity [1]. While 95% purity is adequate for most screening and mechanistic studies, researchers requiring >98% purity for crystallography or in vivo studies should request additional analytical certification (HPLC, NMR) from the supplier.

Compound purity Procurement specification Quality control Reproducibility

Recommended Research and Industrial Application Scenarios for N-(Benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Libraries Targeting ROCK1/ROCK2

Based on SEA computational predictions indicating potential ROCK2 (p=15) and ROCK1 (p=21) engagement, this compound is a rational inclusion in kinase-focused screening libraries, particularly for Rho-associated coiled-coil kinase targets implicated in cardiovascular disease, glaucoma, and cancer metastasis. The 6-yl amide architecture aligns with known benzothiazole kinase inhibitor pharmacophores, and the compound's tPSA of 41 Ų and five rotatable bonds provide conformational adaptability for ATP-binding pocket engagement [1]. Researchers screening against ROCK isoforms may find this scaffold complementary to established 2-substituted benzothiazole kinase inhibitors due to the distinct electronic character of 6-yl versus 2-yl substitution [2].

TRP Channel Modulator Discovery (TRPA1-Focused Screens)

The SEA prediction for TRPA1 engagement (p=18), combined with the class-level precedent of benzothiazole amides as TRPV1 antagonists [1], positions this compound as a candidate for TRP channel-focused phenotypic or target-based screens. The phenylthioether moiety provides an additional pharmacophoric element absent in simpler benzothiazole TRP ligands, potentially conferring subtype selectivity. The compound's four-carbon flexible linker may allow the phenylthioether to occupy accessory binding pockets adjacent to the primary benzothiazole binding site, a hypothesis testable through systematic SAR expansion [1].

Chemical Biology Probe Development via Phenylthioether Oxidation Series

The target compound's isolated phenylthioether group enables facile chemical derivatization to the corresponding sulfoxide and sulfone, generating a three-compound oxidation series from a single procurement [1]. This capability supports chemical biology studies where incremental modulation of polarity, hydrogen-bonding, and metabolic stability is required to dissect structure-activity relationships. Researchers can prepare the parent (sulfide), sulfoxide, and sulfone derivatives and test them in parallel to identify the optimal oxidation state for target engagement, solubility, and cellular permeability—a workflow not accessible with non-thioether benzothiazole analogs [1].

Antifungal Discovery Programs Seeking Non-Azole Chemotypes

While the target compound itself lacks published antifungal data, the established antifungal activity of the structurally related 2-(phenylthio)benzothiazole (IC₅₀ = 0.75 μg/mL against Botrytis cinerea, superior to the commercial fungicide Triadimefon) [1] provides a compelling rationale for evaluating the 6-yl-butanamide scaffold against fungal pathogens. The target compound's higher tPSA and additional H-bond donors/acceptors may improve systemic exposure and reduce non-specific toxicity compared to the simpler 2-thioether analog. Systematic testing against clinically relevant Candida, Aspergillus, and Cryptococcus species, with the 2-(phenylthio)benzothiazole as an internal benchmark, could reveal scaffold-specific advantages in antifungal potency or selectivity [1].

Quote Request

Request a Quote for N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.